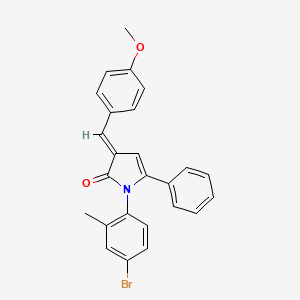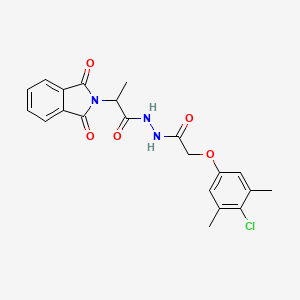![molecular formula C22H17BrN4O5 B11695375 4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-6-nitrophenol](/img/structure/B11695375.png)
4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(E)-{[2-(3-etoxi-4-hidroxifenil)imidazo[1,2-a]piridin-3-il]imino}metil]-6-nitrofenol es un compuesto orgánico complejo que presenta una combinación de grupos bromo, nitro e imidazo[1,2-a]piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-bromo-2-[(E)-{[2-(3-etoxi-4-hidroxifenil)imidazo[1,2-a]piridin-3-il]imino}metil]-6-nitrofenol generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Esta reacción implica el uso de reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a grupos funcionales .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para mejorar el rendimiento y la pureza, al tiempo que se garantiza la rentabilidad y la seguridad ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
4-bromo-2-[(E)-{[2-(3-etoxi-4-hidroxifenil)imidazo[1,2-a]piridin-3-il]imino}metil]-6-nitrofenol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esto se puede utilizar para eliminar grupos que contienen oxígeno o reducir los grupos nitro a aminas.
Sustitución: Los átomos de halógeno como el bromo se pueden sustituir por otros grupos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir quinonas, mientras que la reducción podría producir aminas.
Aplicaciones Científicas De Investigación
4-bromo-2-[(E)-{[2-(3-etoxi-4-hidroxifenil)imidazo[1,2-a]piridin-3-il]imino}metil]-6-nitrofenol tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para sintetizar moléculas más complejas.
Biología: Su potencial actividad biológica lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Puede tener potencial terapéutico debido a sus características estructurales.
Industria: Se podría utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-2-[(E)-{[2-(3-etoxi-4-hidroxifenil)imidazo[1,2-a]piridin-3-il]imino}metil]-6-nitrofenol implica su interacción con dianas moleculares como enzimas o receptores. Se sabe que la porción imidazo[1,2-a]piridina interactúa con diversas dianas biológicas, potencialmente modulando su actividad .
Comparación Con Compuestos Similares
Compuestos similares
4-bromo-2-etil anilina: Este compuesto comparte el bromo y el anillo aromático, pero carece de la compleja estructura imidazo[1,2-a]piridina.
4-(3-bromo-5-etoxi-4-hidroxifenil)-N,N-dietil-6-metil-2-tioxo-1,2,3,4-tetrahidro-5-pirimidincarboxamida: Este compuesto tiene grupos funcionales similares pero una estructura central diferente.
Singularidad
La singularidad de 4-bromo-2-[(E)-{[2-(3-etoxi-4-hidroxifenil)imidazo[1,2-a]piridin-3-il]imino}metil]-6-nitrofenol radica en su combinación de grupos funcionales y el núcleo imidazo[1,2-a]piridina, que confiere propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C22H17BrN4O5 |
|---|---|
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
4-bromo-2-[(E)-[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C22H17BrN4O5/c1-2-32-18-10-13(6-7-17(18)28)20-22(26-8-4-3-5-19(26)25-20)24-12-14-9-15(23)11-16(21(14)29)27(30)31/h3-12,28-29H,2H2,1H3/b24-12+ |
Clave InChI |
GGQOFZKHCBYBOJ-WYMPLXKRSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11695301.png)
![2-cyano-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695308.png)
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-6-(azepan-1-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11695316.png)
![4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B11695317.png)

![4-ethoxy-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11695334.png)
![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B11695343.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide](/img/structure/B11695344.png)
![1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11695346.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11695356.png)

![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695380.png)

